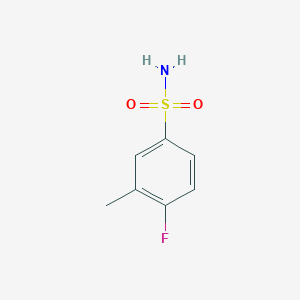

4-Fluoro-3-methylbenzenesulfonamide

描述

Overview of Benzenesulfonamide (B165840) Chemistry and its Significance in Contemporary Organic Synthesis

The benzenesulfonamide functional group, characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂), is a cornerstone of modern organic and medicinal chemistry. Historically, the journey of benzenesulfonamides began with the discovery of their antibacterial properties, leading to the development of the revolutionary sulfa drugs in the late 1930s. solubilityofthings.com These compounds function by inhibiting folic acid synthesis in bacteria, a pathway essential for their growth and proliferation. solubilityofthings.com

Beyond their therapeutic applications, benzenesulfonamides are highly valued as versatile intermediates in organic synthesis. nih.govgoogle.com They are frequently used in the creation of a wide array of organic molecules, including dyes, photochemicals, and a new generation of pharmaceuticals and agrochemicals. solubilityofthings.comchemicalbook.com The sulfonamide group can also serve as a protecting group for amines, owing to its stability under various reaction conditions. nih.gov

Benzenesulfonamides are typically colorless, crystalline solids with well-defined melting points and are generally poorly soluble in water. chemicalbook.com They behave as weak acids and can form salts with bases. chemicalbook.com The synthesis of benzenesulfonamide derivatives is a subject of ongoing research, with methods evolving to become more efficient and environmentally benign. Traditional methods often involve the reaction of arylsulfonyl chlorides with amines. nih.gov More contemporary approaches include innovative catalytic systems, such as the use of copper and visible light to facilitate the coupling of S(O)₂–H compounds with aryl azides, offering a green and economical pathway to structurally diverse benzenesulfonamide derivatives. nih.gov

Contextualization of 4-Fluoro-3-methylbenzenesulfonamide within Fluorinated Aromatic Sulfonamide Derivatives

The introduction of fluorine into organic molecules is a powerful strategy in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net Fluorine's high electronegativity and small atomic size can significantly alter a molecule's physical, chemical, and biological properties. mdpi.com These alterations can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. mdpi.com Consequently, there is significant interest in the synthesis of fluorinated compounds. researchgate.net

Fluorinated aromatic sulfonamides represent a specific class of compounds that merge the established utility of the sulfonamide core with the unique advantages conferred by fluorine substitution. researchgate.netresearchgate.net Researchers have been actively synthesizing novel fluoro-sulfonamide compounds to explore new chemical entities with distinct and potentially valuable characteristics. researchgate.net These molecules have shown considerable importance in both the medicinal and agricultural sectors. researchgate.net

Within this context, this compound emerges as a specific and noteworthy derivative. Its structure incorporates a fluorine atom and a methyl group on the benzene ring of the benzenesulfonamide scaffold. This particular arrangement of substituents makes it a valuable building block and a subject of interest for researchers developing new, complex molecules with tailored properties.

Detailed Research Findings

The properties of this compound are summarized in the table below, based on available chemical data.

| Property | Value |

| CAS Number | 379254-40-7 |

| Molecular Formula | C₇H₈FNO₂S |

| Molecular Weight | 189.21 g/mol |

| Melting Point | 96-98 °C |

| Purity | 97% |

| MDL Number | MFCD01365826 |

| Data sourced from Oakwood Chemical. oakwoodchemical.com |

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMOSJURBNPIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368421 | |

| Record name | 4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-40-7 | |

| Record name | 4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Methylbenzenesulfonamide and Its Analogues

Established Synthetic Routes to Substituted Benzenesulfonamides

Traditional methods for the synthesis of substituted benzenesulfonamides have long been the cornerstone of their production, relying on robust and well-understood chemical transformations.

Sulfonylation Reactions of Amines with Sulfonyl Chlorides

The most common and widely utilized method for the formation of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. libretexts.org This reaction, often referred to as sulfonylation, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. rsc.org

A general representation of this reaction is the synthesis of N-methylbenzenesulfonamide from the reaction of benzenesulfonyl chloride with methanamine. libretexts.org This method's versatility allows for the synthesis of a vast number of structurally diverse sulfonamides by varying both the amine and the sulfonyl chloride starting materials. libretexts.org

Modifications of Benzene (B151609) Derivatives for Sulfonamide Moiety Introduction

An alternative approach involves the direct modification of a benzene ring to introduce the sulfonamide functionality. This can be achieved through a sequence of reactions, often starting with a Sandmeyer reaction on an appropriate aniline (B41778) derivative. For instance, substituted anilines can be converted to their corresponding diazonium salts, which are then treated with sulfur dioxide in the presence of a copper catalyst to yield a benzenesulfonyl chloride. nih.gov This intermediate can then be reacted with ammonia (B1221849) or an amine to afford the desired sulfonamide. nih.gov

Another strategy involves the direct chlorosulfonylation of an activated benzene ring, although this method can sometimes lack regioselectivity. For more complex targets, a multi-step synthesis may be required. For example, the synthesis of a disubstituted benzenesulfonamide (B165840) analogue involved the preparation of a sulfonamide from 5-fluoro-2-nitro-phenylamine, followed by reaction with an amine, reduction of the nitro group, and a subsequent Sandmeyer reaction to introduce a second substituent. nih.gov

Novel and Emerging Synthetic Strategies for 4-Fluoro-3-methylbenzenesulfonamide

In recent years, a significant focus has been placed on developing more sustainable, efficient, and atom-economical methods for sulfonamide synthesis. These novel strategies aim to overcome some of the limitations of traditional methods, such as the use of hazardous reagents and the generation of significant waste.

Green Chemistry Approaches in Sulfonamide Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfonamides, with a focus on reducing environmental impact and improving reaction efficiency.

Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. organic-chemistry.orgacs.org In the context of sulfonamide synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. organic-chemistry.orgacs.org One notable microwave-assisted protocol allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, avoiding the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.orgacs.orgresearchgate.net This method utilizes 2,4,6-trichloro- organic-chemistry.orgmagtech.com.cntandfonline.com-triazine (TCT) as an activating agent and demonstrates broad substrate scope. organic-chemistry.orgresearchgate.net Another efficient microwave-assisted procedure involves the copper-catalyzed reaction of sodium sulfinates with amines in an aqueous medium, highlighting the potential for green solvent use. tandfonline.com The simplicity, milder conditions, and reduced waste generation make these microwave-assisted methods highly attractive. rsc.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents (DESs) are emerging as environmentally friendly alternatives to traditional organic solvents. magtech.com.cnrsc.org These mixtures, often composed of natural and biodegradable components like choline (B1196258) chloride and urea, offer advantages such as low vapor pressure, non-flammability, and recyclability. magtech.com.cnnih.gov DESs can act as both the solvent and catalyst in organic reactions. rsc.org A sustainable, copper-catalyzed, multicomponent synthesis of sulfonamides has been developed using a deep eutectic solvent as the reaction medium, starting from triarylbismuthines, sodium metabisulfite, and nitro compounds. rsc.org This approach avoids the use of volatile organic compounds and simplifies product purification. rsc.org The unique properties of DESs to dissolve a wide range of reactants make them a promising medium for various organic transformations, including oxidation reactions relevant to sulfonamide synthesis. rsc.org

Catalytic Methods for Benzenesulfonamide Formation

The development of catalytic methods for the formation of the S-N bond in sulfonamides is a significant area of advancement, offering milder reaction conditions and broader functional group tolerance.

Various metal catalysts, including copper and palladium, have been successfully employed. A copper-catalyzed, three-component reaction of sulfonamides, aldehydes, and arylboronic acids provides an operationally simple route to chiral α-arylamines. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of aryl halides with CH-acidic methanesulfonamides have also been developed, followed by a metathesis reaction to produce a variety of benzylic sulfonamides. acs.org Furthermore, a dual copper and visible-light-induced coupling of phenylsulfinic acid derivatives and aryl azides has been reported, proceeding under redox-neutral conditions to form sulfonamides. nih.gov This method is mechanistically distinct from traditional nucleophilic substitution reactions. nih.gov A metal-free, photoredox-catalyzed sulfonylation of phenylhydrazines with thiols using eosin (B541160) Y as the catalyst in a green solvent system has also been demonstrated. organic-chemistry.org

Multi-component Reactions for Complex Sulfonamide Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient for generating molecular diversity. acs.org In the context of sulfonamide synthesis, MCRs offer a powerful strategy for constructing complex molecules.

One such example is a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org This reaction is highly stereoselective and atom-economical. acs.org Another notable MCR is a palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids to generate a wide array of α-arylamines. organic-chemistry.org The use of deep eutectic solvents has also facilitated novel multicomponent reactions for sulfonamide synthesis, saving time and reducing purification steps. rsc.org An electrochemical dehydrogenative multicomponent reaction has also been developed to afford enaminyl sulfonates from alkylamines, SO2, and alcohols. acs.org

Interactive Data Table of Synthetic Methodologies

| Methodology | Key Features | Reactants | Catalyst/Reagent | Conditions | Advantages | Reference(s) |

| Sulfonylation of Amines | Traditional, robust | Amine, Sulfonyl Chloride | Base | Varies | Well-established, versatile | libretexts.org |

| Microwave-Assisted Synthesis | Rapid, efficient | Sulfonic acid/salt, Amine | TCT | Microwave, 50-80°C | Reduced reaction time, high yields | organic-chemistry.orgacs.orgresearchgate.net |

| Deep Eutectic Solvent Synthesis | Green, sustainable | Triarylbismuthine, Na2S2O5, Nitro compound | Copper, DES | Varies | Avoids VOCs, simplified workup | rsc.org |

| Catalytic S-N Coupling | Mild, broad scope | Phenylsulfinic acid, Aryl azide | Copper, Visible light | Room temperature | Redox-neutral, distinct mechanism | nih.gov |

| Multi-component Reaction | Atom-economical, complex products | Sulfonamide, Aldehyde, Arylboronic acid | Palladium | Varies | High efficiency, chiral products | organic-chemistry.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into molecules containing the this compound scaffold is a critical step in the development of new chemical entities with specific biological activities. While direct stereoselective synthesis methods for derivatives of this compound are not extensively documented in publicly available research, established principles of asymmetric synthesis for analogous sulfonamides can be applied. A prominent and effective strategy for achieving stereoselectivity is through the use of chiral auxiliaries. nih.govnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired chiral center has been created, the auxiliary can be removed and ideally recycled. nih.gov This methodology allows for the preparation of enantiomerically enriched products.

One common approach involves the reaction of a sulfonyl chloride with a chiral amine or alcohol to form a diastereomeric mixture of sulfonamides or sulfonates. These diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the enantiomerically pure target compound.

A more advanced and efficient method is the direct asymmetric synthesis where a prochiral starting material is converted into a chiral product in a single step using a chiral catalyst or reagent. For sulfonamides, this can involve the asymmetric alkylation of a sulfonamide anion using a chiral phase-transfer catalyst or the addition of a sulfonamide to a prochiral olefin in the presence of a chiral metal catalyst.

A representative example of stereoselective synthesis in a related class of compounds is the asymmetric synthesis of chiral sulfoximines from chiral sulfinamides. This method involves the stereospecific S-alkylation of an easily accessible chiral sulfinamide. This general and scalable approach highlights a pathway to creating chiral sulfur-containing compounds with high enantiopurity. nih.gov

Table 1: Representative Data for Asymmetric Sulfonamide Synthesis

The following table illustrates the type of data generated in studies on the stereoselective synthesis of chiral sulfonamides, showcasing the effectiveness of different chiral auxiliaries and reaction conditions in achieving high diastereoselectivity. The data presented here is representative of the field and based on established methodologies that could be adapted for the synthesis of chiral this compound derivatives.

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | (R)-2-amino-2-phenylethanol | Benzyl (B1604629) bromide | >98 | 85 |

| 2 | (S)-1-phenylethylamine | Methyl iodide | 95 | 92 |

| 3 | Oppolzer's Sultam | Allyl bromide | 99 | 88 |

| 4 | Evans Auxiliary | Ethyl bromoacetate | 97 | 90 |

This table is a generalized representation based on established methods for the asymmetric synthesis of sulfonamides and does not represent data for this compound specifically.

The development of stereoselective synthetic routes is paramount for the production of single-enantiomer drugs and agrochemicals, where the desired biological activity often resides in only one of the enantiomers. Future research may focus on the direct application of these advanced synthetic methodologies to produce chiral derivatives of this compound with high enantiomeric purity.

Reaction Mechanisms and Chemical Transformations of 4 Fluoro 3 Methylbenzenesulfonamide

Mechanistic Investigations of Sulfonamide Bond Formation

The formation of the sulfonamide bond is a cornerstone reaction in organic synthesis. The most prevalent method for creating aryl sulfonamides, including 4-fluoro-3-methylbenzenesulfonamide, involves the reaction of the corresponding sulfonyl chloride with a primary or secondary amine. researchgate.netnih.gov This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. acs.org

The general mechanism can be described as follows:

Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur center of 4-fluoro-3-methylbenzenesulfonyl chloride. This forms a tetrahedral intermediate.

Elimination of Chloride: The intermediate collapses, leading to the elimination of a chloride ion (Cl⁻), a good leaving group.

Deprotonation: A base, which is typically another equivalent of the amine or an added non-nucleophilic base like triethylamine (B128534) or pyridine, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and an ammonium (B1175870) salt. researchgate.net

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. researchgate.net Alternative methods for sulfonamide synthesis are continuously being developed, including metal-catalyzed couplings and oxidative procedures. For instance, methods using sulfonyl fluorides activated by Lewis acids like calcium triflimide [Ca(NTf₂)₂] to react with amines offer a different route to the S-N bond. acs.org Another approach involves the electrochemical oxidative coupling of thiols and amines, which proceeds through disulfide and aminium radical intermediates. acs.org

Electrophilic and Nucleophilic Substitution Reactions Involving the Fluoro- and Methyl-Substituted Benzene (B151609) Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the ring are as follows:

-CH₃ (methyl): An activating, ortho, para-directing group.

-F (fluoro): A deactivating, ortho, para-directing group. The reactivity of fluorobenzene (B45895) in EAS is often similar to that of benzene itself. researchgate.netresearchgate.net

-SO₂NH₂ (sulfonamide): A strongly deactivating, meta-directing group.

The combined influence of these groups dictates the position of incoming electrophiles. The positions ortho and para to the activating methyl group (positions 2, 4, and 5) and the ortho and para positions relative to the fluorine (positions 3 and 5) are activated, while the positions meta to the deactivating sulfonamide group (positions 3 and 5) are the least deactivated. The confluence of these effects strongly directs incoming electrophiles to position 5. A key example is the nitration of the ring system, which leads to the formation of 4-fluoro-5-nitro-3-methylbenzenesulfonamide, demonstrating this regioselectivity. The existence of compounds like 4-fluoro-3-nitrobenzenesulfonamide (B30519) further illustrates that electrophilic substitution, such as nitration, is a viable transformation. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is also a significant reaction pathway for this molecule. wikipedia.org The SNAr mechanism requires a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atom can act as the leaving group. The powerful electron-withdrawing sulfonamide group is located para to the fluorine, strongly activating it towards nucleophilic attack.

This activation allows the fluorine atom to be displaced by various nucleophiles, such as amines or alkoxides, under relatively mild conditions. For example, a related 5-fluoro-2-nitro-phenylamine derivative readily undergoes substitution with an amine under basic conditions. nih.gov This reaction pathway is crucial for introducing diverse chemical moieties onto the aromatic ring at the C4 position.

Transformations of the Sulfonamide Functional Group (e.g., Reduction, Oxidation)

The sulfonamide group itself is not merely a passive linker but can undergo various chemical transformations.

Reduction and Cleavage: The N-S bond of sulfonamides, while generally stable, can be cleaved under reductive conditions. This transformation is valuable as it allows the sulfonamide to be used as a protecting group for amines or as a synthetic handle for further functionalization. acs.orgchemrxiv.org Methods for this reductive cleavage include:

Chemical Reductants: Reagents like samarium(II) iodide (SmI₂) or dissolving metals can cleave the N-S bond to generate an amine and a sulfinate. chemrxiv.orgstrath.ac.uk Treatment of benzenesulfonamides with hydrogen bromide in acetic acid has been shown to reduce them to the corresponding disulfides. nih.gov

Photolytic Cleavage: The sulfonamide bond is susceptible to cleavage upon irradiation with ultraviolet light (e.g., at 254 nm), which can regenerate the parent amine. nih.gov

Oxidation: While the sulfur atom in a sulfonamide is already in a high oxidation state (S(VI)), related compounds can undergo further oxidation under specific conditions. For instance, oxidative stress on complex molecules containing sulfonamide moieties can lead to the formation of sulfones as degradation products, indicating oxidation of the sulfur-containing ring. researchgate.net More commonly, the reverse reaction, the oxidation of sulfinamides, is used as a synthetic route to produce sulfonamides. organic-chemistry.org

Derivatization Chemistry of this compound

The presence of multiple reaction sites makes this compound an excellent scaffold for creating diverse chemical libraries and more complex molecules.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be readily removed by a base, generating a nucleophilic sulfonamide anion. This anion can react with a variety of electrophiles, allowing for extensive derivatization at the nitrogen center. This is one of the most common strategies for modifying sulfonamide-containing molecules.

| Reagent Type | Resulting Structure | Example Product |

| Alkyl Halides | N-Alkyl Sulfonamide | N-Allyl-N-benzyl-4-methylbenzenesulfonamide nih.gov |

| Acyl Halides / Anhydrides | N-Acyl Sulfonamide | N-(3-Fluorobenzoyl)-4-methylbenzenesulfonamide organic-chemistry.org |

| Benzylating Agents | N-Benzyl Sulfonamide | 4-Fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide researchgate.netmasterorganicchemistry.com |

| Complex Alkyl Halides | N-Substituted Sulfonamide | 4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide chemrxiv.org |

This N-functionalization is a key step in the synthesis of many biologically active compounds, where the R-group attached to the nitrogen is tailored to interact with specific biological targets. organic-chemistry.org

As discussed in section 3.2, both electrophilic and nucleophilic substitution reactions can be employed to add new functional groups to the benzene ring. This allows for the synthesis of polysubstituted aromatic compounds with tailored electronic and steric properties.

| Reaction Type | Position of Substitution | Introduced Moiety | Example Product |

| Electrophilic Nitration | C5 | Nitro (-NO₂) | 4-Fluoro-3-nitrobenzenesulfonamide nih.govnih.gov |

| Nucleophilic Substitution | C4 | Amine (-NR₂) | N-substituted anilines nih.gov |

| Sulfonation | C3 (of a related system) | Trifluoromethylsulfonyl (-SO₂CF₃) | 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide nih.gov |

| Benzylic Bromination | Methyl Group | Bromomethyl (-CH₂Br) | Bicyclic heterocycle precursors nih.gov |

Starting from the relatively simple this compound scaffold, chemists can build significantly more complex molecules. This is often achieved through multi-step synthetic sequences that combine the reactions described above.

One common strategy involves using the sulfonamide as a versatile building block for active pharmaceutical ingredients (APIs). nih.gov For example, functionalization at the nitrogen with a complex side chain, like a tetrahydrocarbazole unit, dramatically increases molecular weight and introduces new chiral centers and functionalities. chemrxiv.org Another approach is to use the derivatized sulfonamide as a key intermediate. For instance, an N-allyl N-benzyl derivative can serve as a precursor for further transformations on the allyl or benzyl (B1604629) groups. nih.gov

Furthermore, the introduction of groups onto the aromatic ring can open up new avenues for complexity. A nitro group, for example, can be reduced to an amine, which can then be diazotized or coupled to other molecules. nih.gov A brominated methyl group can participate in cyclization reactions to form bicyclic heterocycles. nih.gov These strategies allow for the systematic exploration of chemical space around the core scaffold, which is essential for the discovery of new enzyme inhibitors and other biologically active agents. researchgate.netmasterorganicchemistry.comacs.org

Advanced Structural Characterization and Spectroscopic Analysis of 4 Fluoro 3 Methylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of FMB. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the compound's framework can be assembled.

¹H NMR: In ¹H NMR spectroscopy of sulfonamides, aromatic protons typically resonate in the range of δ 6.5 to 8.5 ppm. The proton of the sulfonamide group (SO₂NH₂) is expected to appear as a singlet further downfield. researchgate.net The methyl group protons on the benzene (B151609) ring would also produce a characteristic singlet.

¹³C NMR: The chemical shifts in ¹³C NMR are highly dependent on the carbon atom's hybridization. Generally, sp² hybridized carbons of the benzene ring appear at a lower field than sp³ hybridized carbons of the methyl group. The carbon atoms bonded to the electronegative fluorine and the sulfonyl group will experience distinct shifts. thieme-connect.de

¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds like FMB. huji.ac.il The fluorine atom's chemical shift provides direct evidence of its electronic environment within the molecule. The coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can further confirm the substitution pattern on the aromatic ring. huji.ac.ilresearchgate.net The presence of a single fluorine environment in the ¹⁹F NMR spectrum is a key identifier for this compound. nih.gov

Interactive Data Table: Predicted NMR Data for 4-Fluoro-3-methylbenzenesulfonamide

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~7.8-7.2 | m | Aromatic-H | |

| ¹H | ~4.8 | br s | SO₂NH₂ | |

| ¹H | ~2.3 | s | CH₃ | |

| ¹³C | ~160 (d) | d | J(C-F) ≈ 250 | C-F |

| ¹³C | ~140-120 | m | Aromatic-C | |

| ¹³C | ~20 | s | CH₃ | |

| ¹⁹F | ~ -115 | m | Ar-F |

Note: This table presents predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offer complementary information about the functional groups present in FMB by probing their characteristic vibrational modes. thermofisher.comspectroscopyonline.com

FT-IR Spectroscopy: In the FT-IR spectrum of FMB, characteristic absorption bands are expected for the N-H stretch of the sulfonamide group, typically appearing in the region of 3400-3200 cm⁻¹. globalresearchonline.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group give rise to strong bands around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-F stretching vibration will produce a strong band in the fingerprint region, typically between 1250-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary data, particularly for the symmetric vibrations and non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. While FT-IR is based on light absorption, Raman spectroscopy measures the scattering of light, making it less sensitive to interference from water and allowing for better spectral resolution in some cases. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3400-3200 | Weak/Absent |

| C-H (Aromatic) | Stretching | >3000 | Strong |

| C-H (Methyl) | Stretching | 2980-2850 | Strong |

| S=O (Sulfonyl) | Asymmetric Stretching | 1370-1330 | Moderate |

| S=O (Sulfonyl) | Symmetric Stretching | 1180-1160 | Strong |

| C-F (Aromatic) | Stretching | 1250-1000 | Moderate |

| Aromatic Ring | C=C Stretching | 1600-1450 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of FMB. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 189.21 g/mol . vulcanchem.com

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂. For FMB, characteristic fragments would include ions corresponding to the loss of the sulfonamide group and fragments of the substituted benzene ring. The presence of fluorine can be identified by characteristic isotopic patterns and mass-to-charge ratios. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise arrangement of atoms in three-dimensional space. mdpi.com For FMB, a single-crystal X-ray diffraction study would reveal bond lengths, bond angles, and intermolecular interactions in the solid state. eurjchem.com

In related sulfonamide structures, it has been observed that intermolecular hydrogen bonds involving the sulfonamide N-H group and sulfonyl oxygen atoms often play a crucial role in the crystal packing. nih.gov The dihedral angle between the benzene ring and the sulfonamide group is another important conformational parameter. nih.govresearchgate.net

Other Advanced Analytical Techniques

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. esisresearch.org The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₇H₈FNO₂S) to confirm the compound's purity and elemental composition. vulcanchem.com

For C₇H₈FNO₂S (MW: 189.21 g/mol ):

Calculated C: 44.43%

Calculated H: 4.26%

Calculated N: 7.40%

Calculated S: 16.95%

Computational and Theoretical Investigations of 4 Fluoro 3 Methylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like optimized geometry, vibrational frequencies, and electronic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For 4-Fluoro-3-methylbenzenesulfonamide, this involves optimizing bond lengths, bond angles, and dihedral angles.

The key structural features include the planar benzene (B151609) ring and the attached sulfonamide (-SO₂NH₂) and methyl (-CH₃) groups. Conformational analysis focuses on the rotational barriers around the C-S and S-N bonds, which determine the spatial orientation of the sulfonamide group relative to the aromatic ring. Rotational spectroscopy studies on related benzenesulfonamides have shown that the amino group of the sulfonamide often lies perpendicular to the benzene plane, with the amine hydrogens eclipsing the oxygen atoms. mdpi.com However, substituents on the ring can influence this orientation. mdpi.com In this compound, the presence of the fluorine and methyl groups adjacent to the sulfonamide moiety would create specific steric and electronic interactions, potentially favoring a particular conformation.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.77 Å |

| S=O | ~1.43 Å | |

| S-N | ~1.63 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O=S=O | ~120° |

| C-S-N | ~107° | |

| Dihedral Angle | C-C-S-N | Variable (defines conformation) |

Note: These values are illustrative and based on typical data for similar functional groups. Precise values would require specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. Studies on other fluorinated sulfonamides have used FMO analysis to understand their reaction mechanisms and electronic properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be distributed over the electron-withdrawing sulfonamide group. The fluorine and methyl substituents would modulate the energies of these orbitals.

Table 2: Illustrative FMO Energies and Calculated Reactivity Descriptors

| Parameter | Formula | Significance | Illustrative Value |

| E(HOMO) | - | Electron-donating ability | -7.5 eV |

| E(LUMO) | - | Electron-accepting ability | -1.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical stability/reactivity | 6.0 eV |

| Ionization Potential (I) | -E(HOMO) | Energy to remove an electron | 7.5 eV |

| Electron Affinity (A) | -E(LUMO) | Energy released when adding an electron | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency | 4.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 3.0 eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.17 eV⁻¹ |

Note: Values are illustrative and serve to explain the concepts. Actual values would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. nih.govrsc.org MEP maps display regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In an MEP map of this compound, distinct regions of varying potential would be visible:

Negative Regions (Red/Yellow): These would be concentrated around the highly electronegative oxygen atoms of the sulfonamide group and the fluorine atom. These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. nih.gov

Positive Regions (Blue): These would be located around the hydrogen atoms of the sulfonamide's amino group (-NH₂) and the methyl group (-CH₃), indicating these are the most probable sites for nucleophilic attack.

Neutral Regions (Green): The carbon backbone of the benzene ring would exhibit a more neutral potential, though modulated by the attached functional groups.

MEP analysis is crucial for predicting non-covalent interactions and understanding the molecule's recognition patterns at a receptor site. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. nih.gov By analyzing the topology of the electron density (ρ), critical points are identified that characterize the nature of atomic interactions. A bond critical point (BCP) found between two nuclei, for instance, is a definitive indicator of a chemical bond. The properties of the electron density at the BCP can be used to classify the interaction as either a shared-shell (covalent) or closed-shell (like ionic or van der Waals) interaction.

For this compound, QTAIM would be used to:

Characterize the covalent bonds (C-C, C-H, C-S, S=O, S-N, N-H, C-F).

Investigate the possibility of intramolecular non-covalent interactions, such as a hydrogen bond between a hydrogen of the -NH₂ group and the adjacent fluorine atom.

Complementary to QTAIM, Non-Covalent Interaction (NCI) analysis is a visualization technique that highlights regions of space involved in weak interactions. NCI plots can distinguish between stabilizing hydrogen bonds, weaker van der Waals forces, and destabilizing steric clashes, providing a more complete picture of the non-covalent bonding landscape within and between molecules.

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.org The Hirshfeld surface is constructed around a molecule in a crystal, and the surface is colored according to various properties, most commonly the normalized contact distance (d_norm), which highlights regions of close intermolecular contact.

A d_norm map for this compound would reveal:

Red spots: Indicating close contacts, likely corresponding to strong hydrogen bonds (e.g., N-H···O).

White areas: Representing contacts around the van der Waals separation.

Blue areas: Showing regions with no significant intermolecular contacts.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | ~45% | Represents the largest contribution, typical for organic molecules. |

| O···H / H···O | ~25% | Corresponds to N-H···O or C-H···O hydrogen bonds, crucial for crystal stability. nih.gov |

| C···H / H···C | ~15% | van der Waals interactions. |

| F···H / H···F | ~8% | Weak hydrogen bonds or dipole-dipole interactions involving fluorine. |

| Others (C···C, N···H, etc.) | ~7% | Minor contributions from other van der Waals and stacking interactions. |

Note: The percentages are illustrative, based on analyses of similar sulfonamide and organofluorine compounds. iucr.orgiucr.org

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment (e.g., a solvent or a protein binding site).

For this compound, MD simulations could be employed to:

Explore the conformational landscape by simulating the rotation around the C-S and S-N bonds to identify the most populated and energetically favorable conformations.

Analyze the stability of potential intramolecular hydrogen bonds.

Simulate the molecule in a solvent to understand how solvation affects its structure and dynamics.

Model the interaction of the molecule with a biological target, such as an enzyme active site, to predict binding modes and affinities. peerj.com

MD simulations on related sulfonamides have been used to characterize their binding interactions with enzymes and to understand how structural modifications impact their affinity and selectivity. peerj.comresearchgate.net Such simulations would provide crucial, dynamic insights that complement the static picture offered by DFT and crystallographic methods.

Structure Reactivity Relationships in 4 Fluoro 3 Methylbenzenesulfonamide Derivatives

Influence of Fluoro and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 4-fluoro-3-methylbenzenesulfonamide towards electrophilic aromatic substitution is determined by the interplay of the electronic effects of the fluorine and methyl substituents. These effects can be activating or deactivating and also direct the position of substitution (ortho, meta, or para).

The methyl group (-CH₃) is generally considered an activating group. It donates electron density to the aromatic ring primarily through a positive inductive effect (+I) and hyperconjugation. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. The methyl group is an ortho, para-director.

The fluorine atom, a halogen, exhibits a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring by pulling electron density away from it. doubtnut.comresearchgate.net Conversely, it has an electron-donating resonance effect (+R or +M) due to its lone pairs of electrons, which can be delocalized into the aromatic π-system. quora.com While the inductive effect of halogens typically outweighs the resonance effect, making them deactivators, fluorine is a notable exception where the +R effect is more significant compared to other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon. quora.com This results in fluorobenzene (B45895) being more reactive towards electrophilic substitution than other halobenzenes. researchgate.netquora.comustc.edu.cn Like other halogens, fluorine is an ortho, para-director.

In this compound, the fluorine atom is para to the sulfonamide group, and the methyl group is meta to it. The combined influence of the activating methyl group and the deactivating-yet-ortho, para-directing fluoro group on an incoming electrophile is complex and depends on the specific reaction conditions and the nature of the electrophile.

To quantify the electronic influence of these substituents, Hammett constants (σ) are often employed. silae.itcdnsciencepub.com These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Table 1: Hammett Substituent Constants (σ) for Fluoro and Methyl Groups

| Substituent | σ_meta_ | σ_para_ | Electronic Effect |

|---|---|---|---|

| -F | +0.34 | +0.06 | Inductively withdrawing (-I), Resonantly donating (+R) |

| -CH₃ | -0.07 | -0.17 | Inductively and resonantly donating (+I, +R) |

Data sourced from various studies on Hammett parameters.

The positive σ_meta_ value for fluorine indicates its strong electron-withdrawing inductive effect at the meta position. The slightly positive σ_para_ value reflects the balance between its strong -I effect and its +R effect. The negative σ values for the methyl group confirm its electron-donating nature at both meta and para positions.

Electronic and Steric Effects of Substituents on the Sulfonamide Moiety

The reactivity of the sulfonamide group itself can be influenced by the substituents on the aromatic ring. The electron-donating methyl group and the electron-withdrawing fluorine atom modulate the electron density on the sulfur atom and the nitrogen atom of the sulfonamide.

Steric effects also play a crucial role, particularly in reactions involving the sulfonamide nitrogen or the ortho positions of the benzene ring. The size of the sulfonamide group can hinder the approach of reactants to adjacent sites. The "ortho effect" is a well-documented phenomenon where ortho-substituents can cause anomalous reactivity due to steric hindrance or intramolecular interactions. wikipedia.org

Taft steric parameters (Es) are used to quantify the steric effects of substituents. researchgate.net

Table 2: Estimated Steric and Electronic Parameters for the Sulfonamide Group

| Parameter | Value | Description |

|---|---|---|

| σ_para_ | +0.57 | Strong electron-withdrawing effect |

| Es | -1.74 | Significant steric bulk |

Values are for the -SO₂NH₂ group and are indicative, sourced from literature on substituent constants.

The large negative Es value indicates the significant steric hindrance presented by the sulfonamide group. This steric bulk can influence the conformation of the molecule and the accessibility of nearby reactive centers.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that relate the chemical structure of a series of compounds to their reactivity. nih.govresearchgate.netnih.gov These models often use physicochemical descriptors to predict the reactivity of new compounds. For benzenesulfonamide (B165840) derivatives, QSRR studies can provide insights into how different substituents affect their chemical properties. slideshare.net

A general form of a Hansch analysis, a common QSRR approach, can be expressed as: cdnsciencepub.come-bookshelf.denih.gov

log(Reactivity) = a(σ) + b(π) + c(Es) + constant

Where:

σ represents the electronic effect of the substituents (Hammett constant).

π represents the hydrophobic character of the molecule.

Es represents the steric effect of the substituents (Taft parameter).

a, b, and c are coefficients determined by regression analysis.

Table 3: Potential Descriptors for a QSRR Model of Benzenesulfonamide Reactivity

| Descriptor Type | Specific Descriptor | Information Provided |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment, Atomic charges | Quantifies electron-donating/withdrawing effects and charge distribution. |

| Steric | Taft steric parameter (Es), Molar refractivity (MR), van der Waals volume | Describes the size and shape of substituents. |

| Topological | Connectivity indices, Wiener index | Encodes information about the molecular structure and branching. |

| Quantum Chemical | HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) | Provides insights into the electronic structure and sites of reactivity. |

Molecular Interaction Analysis with Model Systems

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). bgu.ac.ilrsc.orgelsevier.com The fluorine atom can participate in weaker hydrogen bonds and other dipole-dipole interactions. The methyl group contributes to van der Waals interactions.

Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the fluorine atom, indicating their ability to act as hydrogen bond acceptors. A positive potential would be expected around the hydrogen atom of the sulfonamide N-H group, highlighting its role as a hydrogen bond donor.

Computational studies can also quantify the energy of these interactions. While specific data for this compound is not available, studies on similar molecules provide representative interaction energies.

Table 4: Estimated Interaction Energies of Functional Groups Present in this compound with a Water Molecule (Model System)

| Interacting Groups | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Sulfonamide S=O --- H-O-H | Hydrogen Bond | -3 to -5 |

| Sulfonamide N-H --- O(H)-H | Hydrogen Bond | -4 to -6 |

| Aromatic C-F --- H-O-H | Hydrogen Bond / Dipole-Dipole | -1 to -2 |

| Aromatic C-H --- O(H)-H | Weak Hydrogen Bond | -0.5 to -1.5 |

| Methyl C-H --- O(H)-H | van der Waals | ~ -0.5 |

These are estimated values based on computational studies of similar functional groups and are intended for illustrative purposes.

These molecular interaction analyses are critical for understanding how this compound might bind to a biological target, for example, by identifying the key hydrogen bonds and hydrophobic interactions that stabilize the complex.

4 Fluoro 3 Methylbenzenesulfonamide As a Versatile Synthetic Building Block and Chemical Intermediate

Utility in the Construction of Complex Organic Molecules

The strategic placement of the fluoro and methyl groups on the benzenesulfonamide (B165840) core makes 4-fluoro-3-methylbenzenesulfonamide a valuable starting material for constructing intricate organic structures. The sulfonamide moiety itself is a critical pharmacophore found in numerous biologically active compounds. tandfonline.com The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group offers a site for further chemical modification.

In medicinal chemistry, the 2-aminothiazole (B372263) scaffold is recognized for its wide range of pharmacological applications. nih.gov The synthesis of N-substituted sulfonamides often involves the reaction of a primary amine, such as 2-aminothiazole, with a benzenesulfonyl chloride derivative. nih.gov this compound can be readily converted to the corresponding sulfonyl chloride, which can then be coupled with various amines, including complex heterocyclic amines, to generate novel and potent therapeutic agents.

The development of small molecule inhibitors of viral proteins, such as influenza hemagglutinin (HA), often relies on the synthesis of benzenesulfonamide derivatives. nih.gov Structural optimization studies have shown that substitutions on the phenyl ring of the benzenesulfonamide can significantly impact antiviral potency. nih.gov The fluoro and methyl groups of this compound can be strategically utilized to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced interactions with the target protein.

Table 1: Examples of Complex Molecules Derived from Sulfonamide Scaffolds

| Compound Class | Therapeutic Target | Reference |

| Benzenesulfonamide Derivatives | Influenza Hemagglutinin (HA) | nih.gov |

| 2-Aminothiazole Sulfonamides | Various (Antimicrobial, etc.) | nih.gov |

| Salicylamide-based Inhibitors | Viral Proteins | nih.gov |

Precursor for Advanced Sulfonamide-Containing Scaffolds

This compound serves as an excellent precursor for the generation of advanced sulfonamide-containing scaffolds. The sulfonamide functional group is a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular frameworks. From a medicinal chemistry perspective, the sulfonamide group is considered a versatile pharmacophore, and its derivatives have exhibited a wide range of pharmacological activities. tandfonline.com

The creation of acetamide-sulfonamide scaffolds through the conjugation of sulfa drugs with other molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), is a promising strategy for developing new therapeutic agents. mdpi.com This approach highlights the modular nature of sulfonamide chemistry, where different building blocks can be combined to create multifunctional molecules.

Table 2: Synthetic Strategies for Advanced Sulfonamide Scaffolds

| Scaffold Type | Synthetic Approach | Key Features | Reference |

| Acetamide-Sulfonamide Conjugates | Amide bond formation between a sulfa drug and another molecule | Combines pharmacological properties of both parent molecules | mdpi.com |

| Hybrid Sulfonamides | Coupling of sulfonamide scaffold with other bioactive moieties | Potential for synergistic or novel biological activities | tandfonline.com |

| N-Substituted Sulfonamides | Reaction of sulfonyl chlorides with various amines | High degree of structural diversity achievable | nih.gov |

Role in the Development of Targeted Chemical Structures through Chemical Synthesis

The precise architecture of this compound allows for its use in the rational design and synthesis of targeted chemical structures. The ability to selectively modify different parts of the molecule enables chemists to build compounds with specific three-dimensional arrangements designed to interact with particular biological targets.

Multicomponent reactions (MCRs) are a powerful tool in modern organic synthesis for the efficient construction of complex molecules from simple starting materials. nih.gov While not directly an MCR component itself, this compound can be elaborated into derivatives that are suitable for use in such reactions. For instance, the methyl group could be oxidized to an aldehyde, which could then participate in an MCR to generate a highly functionalized heterocyclic system.

The synthesis of biologically active peptides and peptidomimetics is another area where sulfonamide-containing building blocks are valuable. mdpi.com The sulfonamide linkage can act as a stable isostere for a peptide bond, offering resistance to enzymatic degradation. The specific substitution pattern of this compound could be exploited to create peptidomimetics with unique conformational properties and enhanced biological activity.

Emerging Research Directions and Future Perspectives in 4 Fluoro 3 Methylbenzenesulfonamide Chemistry

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design and Synthesis

The core of these AI systems often involves representing molecules in formats that a machine can understand, such as string-based notations (SMILES) or as molecular graphs. youtube.com By training on vast datasets of known reactions, these models learn the underlying rules of chemical reactivity to predict plausible reaction outcomes and even discover new transformations. youtube.com This predictive power is invaluable for planning the synthesis of novel 4-Fluoro-3-methylbenzenesulfonamide derivatives with desired properties.

Table 1: Application of AI/ML in Sulfonamide Chemistry

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Virtual Screening | Computational models predict the biological activity of virtual compounds against specific targets. | Rapid identification of promising this compound derivatives for therapeutic applications. |

| De Novo Drug Design | Generative models create entirely new molecular structures with desired properties. | Design of novel this compound analogues with enhanced efficacy or novel mechanisms of action. |

| Retrosynthetic Analysis | AI algorithms predict the optimal synthetic pathways for a target molecule. | More efficient and cost-effective synthesis of complex this compound derivatives. |

| Reaction Prediction | Machine learning models predict the products and yields of unknown chemical reactions. | Facilitates the exploration of new chemical space around the this compound scaffold. |

Development of Sustainable and Eco-Friendly Synthetic Methodologies for Benzenesulfonamides

A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic processes, often referred to as "green chemistry." This is particularly relevant for the synthesis of benzenesulfonamides, which traditionally may involve harsh reagents and generate significant waste. Future research concerning this compound will likely focus on adopting greener alternatives.

One promising area is the use of heterogeneous catalysts. These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their removal and recycling, bypassing tedious aqueous work-up steps. nih.gov For example, transition metal fluoride (B91410) salts supported on solid molecular sieves have been reported for the synthesis of sulfonamide compounds, offering a greener approach. nih.gov

Another strategy involves optimizing the solvent system. A facile methodology for the synthesis of 4-methylbenzenesulfonamides has been reported using a semi-miscible biphasic solvent system. eurjchem.com This approach led to higher yields, significantly reduced reaction times, and a simplified workup compared to conventional methods. eurjchem.com Applying similar solvent engineering principles to the synthesis of this compound could lead to more efficient and sustainable production.

Photocatalysis represents another frontier in green synthesis. Visible-light-promoted reactions can often be conducted under mild conditions, avoiding the need for high temperatures and strong reagents. acs.org These methods are highly efficient and reduce environmental impact. acs.org The development of photocatalytic methods for the key bond-forming reactions in the synthesis of this compound would be a significant step forward in sustainable chemistry.

Table 2: Green Chemistry Approaches for Benzenesulfonamide (B165840) Synthesis

| Sustainable Strategy | Description | Advantage for this compound Synthesis |

|---|---|---|

| Heterogeneous Catalysis | Use of solid-supported catalysts that are easily separated from the reaction mixture. | Simplified purification, catalyst recycling, reduced waste. nih.gov |

| Biphasic Solvent Systems | Employing semi-miscible solvents to enhance reaction rates and simplify product isolation. | Higher yields, shorter reaction times, easier workup. eurjchem.com |

| Photocatalysis | Using light to drive chemical reactions, often with a catalyst. | Mild reaction conditions, high efficiency, reduced energy consumption. acs.org |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of waste byproducts. |

Exploration of Novel Reaction Pathways and Catalytic Systems for this compound Chemistry

The chemical reactivity of the benzenesulfonamide scaffold is rich and continues to be an area of active exploration. Discovering novel reaction pathways and catalytic systems is crucial for synthesizing new analogues of this compound with unique structures and properties.

Recent research has uncovered innovative catalytic systems for sulfonamide chemistry. For example, a novel nonradical oxidation pathway for sulfonamides has been demonstrated using a Co(II)-doped g-C3N4 catalyst with peracetic acid. acs.org This system involves a high-valent cobalt-oxo species as the dominant reactive species and could be adapted for specific transformations of the this compound molecule. acs.org Additionally, novel magnetic composite catalysts functionalized with sulfadiazine (B1682646) and sulfaguanidine (B1682504) have shown high efficiency in multicomponent coupling reactions and alkylations, demonstrating the versatility of new catalytic materials. acs.org

The development of new bond-forming strategies is also a key research direction. For instance, trifluoromethanesulfonic acid has been shown to be an excellent catalyst for inducing the 5-endo cyclisation of certain homoallylic sulfonamides to form pyrrolidines. nih.gov Such catalytic cyclizations could be employed to build complex polycyclic systems onto the this compound core.

Furthermore, visible-light-promoted reactions are opening up new avenues for C-N bond formation. A recently disclosed method for the C3-amidation of 2H-indazoles uses a photocatalyst to generate an amidyl radical, which then couples with the substrate. acs.org This approach avoids the need for expensive transition metal catalysts and harsh conditions, offering a novel way to functionalize heterocyclic systems with sulfonamide-containing fragments. acs.org Exploring similar photoredox-catalyzed reactions for direct C-H functionalization of the aromatic ring of this compound could provide direct access to a wide range of new derivatives.

Table 3: Novel Catalytic Systems and Reactions for Sulfonamide Chemistry

| Reaction/Catalyst Type | Description | Potential Application for this compound |

|---|---|---|

| Co(II)-doped g-C3N4 | A heterogeneous catalyst for nonradical oxidation of sulfonamides. acs.org | Selective oxidation or degradation studies of this compound. |

| Magnetic Composite Catalysts | Silica/iron oxide composites functionalized with sulfonamides for various coupling reactions. acs.org | Catalyzing the synthesis of more complex molecules using this compound as a building block. |

| Triflic Acid Catalysis | Strong acid catalyst for intramolecular cyclization of sulfonamides. nih.gov | Synthesis of novel pyrrolidine-fused derivatives of this compound. |

| Photoredox Catalysis | Use of light and a photocatalyst to enable C-N bond formation via radical intermediates. acs.org | Direct amidation or other functionalizations of the this compound scaffold under mild conditions. |

常见问题

Q. What synthetic modifications improve metabolic stability without compromising activity?

- Methodology : Introduce deuterium at the methyl group (via deutero-methylation) to slow CYP450 metabolism. Validate stability in liver microsome assays and compare with LC-MS metabolic profiles .

Notes

- All methodologies align with peer-reviewed practices from crystallography (SHELX), synthetic chemistry, and computational modeling.

- Advanced questions emphasize mechanistic insights and troubleshooting for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。